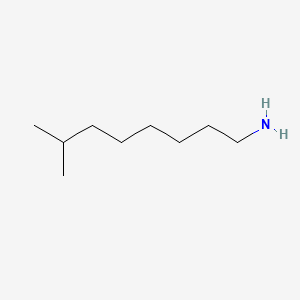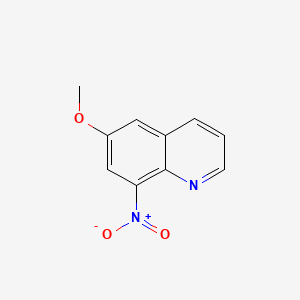![molecular formula C12H9N3 B1580687 6-Fenil-5H-pirrolo[2,3-b]pirazina CAS No. 78605-10-4](/img/structure/B1580687.png)
6-Fenil-5H-pirrolo[2,3-b]pirazina
Descripción general
Descripción
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring.
Aplicaciones Científicas De Investigación
It serves as a biologically active scaffold with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . This compound has been isolated from various natural sources, including plants, microbes, soil, and marine life . Its unique structure makes it an attractive scaffold for drug discovery research, particularly in the development of kinase inhibitors .
Mecanismo De Acción
Target of Action
The primary targets of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine are Cyclin-dependent kinase 5 (CDK5) and Cyclin-dependent kinase 5 activator 1 . These proteins play crucial roles in the regulation of the cell cycle and have been implicated in various cellular processes, including signal transduction, apoptosis, and transcription control .
Mode of Action
This inhibition could lead to alterations in the cell cycle, potentially affecting cell proliferation and survival .
Biochemical Pathways
Given its targets, it is likely to impact pathways related to cell cycle regulation and signal transduction .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Given its inhibitory action on cdk5 and cyclin-dependent kinase 5 activator 1, it is likely to affect cell proliferation and survival .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Métodos De Preparación
The synthesis of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrazinylhydrazones, which can be achieved through thermal (non-catalytic) cyclization . Another approach involves the use of palladium-catalyzed Sonogashira cross-coupling followed by base-induced cyclization to produce the desired compound . Additionally, microwave irradiation conditions have been employed to enhance regio- and stereo-selectivities in the synthesis of pyrrolopyrazine derivatives .
Análisis De Reacciones Químicas
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrazine monohydrate for the preparation of pyrazoles, gold catalysts for cyclization, and sodium hydride (NaH) for final cyclization steps . Major products formed from these reactions include substituted pyrrolopyrazines, which exhibit diverse biological activities .
Comparación Con Compuestos Similares
6-Phenyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazine derivatives and 6H-pyrrolo[3,4-b]pyrazine derivatives . While pyrrolo[1,2-a]pyrazine derivatives exhibit more antibacterial, antifungal, and antiviral activities, 5H-pyrrolo[2,3-b]pyrazine derivatives, including 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine, show more activity on kinase inhibition . This highlights the uniqueness of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine in its specific biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
6-phenyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-9(5-3-1)10-8-11-12(15-10)14-7-6-13-11/h1-8H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJMAXYFHBVNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321037 | |
| Record name | 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70321037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78605-10-4 | |
| Record name | 78605-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70321037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PHENYL(5H)PYRROLO(2,3-B)PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5JSW5LGX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines as CDK inhibitors?
A1: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines, specifically a subclass known as aloisines, exhibit inhibitory activity against cyclin-dependent kinases (CDKs). These compounds act as competitive inhibitors of ATP binding to the catalytic subunit of the kinase []. This interaction is primarily facilitated by two hydrogen bonds formed between the aloisine molecule and the backbone nitrogen and oxygen atoms of Leu83 within the ATP-binding pocket of the CDK enzyme [].
Q2: How can 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines be synthesized efficiently?
A2: An efficient one-pot multicomponent synthesis route has been developed, employing a Pd–Cu catalyzed Sonogashira coupling reaction. This reaction involves 5,6-dichloropyrazine-2,3-dicarbonitrile reacting with hydrazine, phenylacetylene, and various aldehydes []. This approach allows for the preparation of a range of 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles, expanding the possibilities for exploring the structure-activity relationship of this class of compounds.
Q3: Can we predict the CDK-1 inhibitory activity of 6-Phenyl-5H-pyrrolo[2,3-b]pyrazines based on their structure?
A3: Researchers have explored the use of topological indices derived from graph theory to establish a relationship between the molecular structure of aloisine analogs and their CDK-1 inhibitory activity []. The study utilized the Wiener Index, Zagreb group parameter, and eccentric connectivity index, calculated for 51 aloisine analogs, to develop predictive models. These models demonstrated an accuracy of 82% to 84% in predicting the CDK-1 inhibitory activity, highlighting the potential of using topological descriptors in structure-activity relationship studies for this class of compounds [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6'-(diethylamino)-2'-(phenylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B1580614.png)





![[Leu8,des-Arg9]bradykinin](/img/structure/B1580625.png)

